molecular formula C22H26ClN3O2 B2610493 N1-((1-benzylpiperidin-4-yl)methyl)-N2-(5-chloro-2-methylphenyl)oxalamide CAS No. 953201-54-2

N1-((1-benzylpiperidin-4-yl)methyl)-N2-(5-chloro-2-methylphenyl)oxalamide

Numéro de catalogue: B2610493
Numéro CAS: 953201-54-2
Poids moléculaire: 399.92
Clé InChI: PPQBVTHBFMDQSG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N1-((1-benzylpiperidin-4-yl)methyl)-N2-(5-chloro-2-methylphenyl)oxalamide, commonly known as BPO-27, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPO-27 is a potent and selective inhibitor of the dopamine D3 receptor, which is implicated in various neurological and psychiatric disorders.

Mécanisme D'action

BPO-27 acts as a competitive antagonist of the dopamine D3 receptor, which is predominantly expressed in the mesolimbic pathway of the brain. By blocking the binding of dopamine to this receptor, BPO-27 reduces the rewarding effects of drugs of abuse and other addictive stimuli. Additionally, BPO-27 has been shown to modulate the activity of other neurotransmitter systems such as glutamate and GABA, which may contribute to its therapeutic effects.
Biochemical and physiological effects:
BPO-27 has been shown to have a high affinity and selectivity for the dopamine D3 receptor, with minimal off-target effects on other dopamine receptor subtypes. In animal studies, BPO-27 has been shown to reduce drug-seeking behavior and relapse in various addiction models, without producing significant side effects. BPO-27 has also been shown to improve cognitive function and reduce motor deficits in animal models of Parkinson's disease.

Avantages Et Limitations Des Expériences En Laboratoire

BPO-27 is a valuable tool for studying the role of the dopamine D3 receptor in various neurological and psychiatric disorders. Its high affinity and selectivity for this receptor make it a useful pharmacological agent for investigating the underlying mechanisms of addiction and other related disorders. However, the limited availability and high cost of BPO-27 may pose a challenge for some research laboratories.

Orientations Futures

There are several future directions for research on BPO-27. One potential avenue is to investigate its therapeutic potential in other neurological and psychiatric disorders such as depression and anxiety. Another direction is to explore the use of BPO-27 in combination with other pharmacological agents for the treatment of addiction and other related disorders. Additionally, further studies are needed to elucidate the long-term effects and safety profile of BPO-27 in humans.

Méthodes De Synthèse

BPO-27 can be synthesized using a multi-step process that involves the coupling of two key intermediates, namely, 1-benzylpiperidine-4-carboxaldehyde and 5-chloro-2-methylphenyl isocyanate, followed by oxalamide formation. The final product can be purified using column chromatography and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Applications De Recherche Scientifique

BPO-27 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as addiction, schizophrenia, and Parkinson's disease. The dopamine D3 receptor is known to play a crucial role in the regulation of reward and motivation, and its dysfunction has been linked to various addictive behaviors. BPO-27 has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential as an anti-addiction medication.

Propriétés

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-N'-(5-chloro-2-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O2/c1-16-7-8-19(23)13-20(16)25-22(28)21(27)24-14-17-9-11-26(12-10-17)15-18-5-3-2-4-6-18/h2-8,13,17H,9-12,14-15H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQBVTHBFMDQSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.